molecular formula C16H14ClNO4 B14947749 2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide

2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B14947749
M. Wt: 319.74 g/mol
InChI Key: JVKHINZGMWCGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide typically involves several steps. One common synthetic route includes the reaction of 1,3-benzodioxole with 3-chloro-2-methylaniline in the presence of acetic anhydride. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzodioxole or chloro groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

  • 2-(1,3-Benzodioxol-5-yloxy)-N-(3-chlorophenyl)acetamide
  • 2-(1,3-Benzodioxol-5-yloxy)-N-(2-methylphenyl)acetamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C16H14ClNO4/c1-10-12(17)3-2-4-13(10)18-16(19)8-20-11-5-6-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19)

InChI Key

JVKHINZGMWCGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.